Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

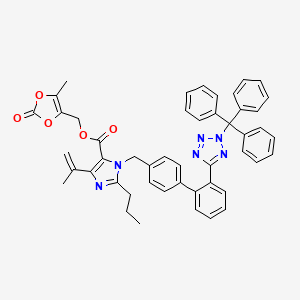

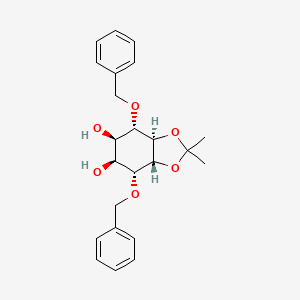

The compound “Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH” is also known as Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated). It is a hirugen-like peptide, and has a higher affinity for thrombin than Hirugen . This compound is an antithrombotic agent and inhibits the thrombin-induced fibrin clot formation with an IC50 value of 0.087 μM .

Molecular Structure Analysis

The molecular formula of this compound is C64H88N10O26S, and its molecular weight is 1445.5 . The sequence of this compound is {Suc-Phe}-Glu-Pro-Ile-Pro-Glu-Glu-{Tyr(SO3H)}-Leu-{d-Glu} .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1445.49992 and an exact mass of 1444.5590705 . At pH 7.0, it has a net charge of -4.99 . It is hydrophilic, meaning it dissolves well in pure water .科学的研究の応用

Peptide Synthesis and Evaluation

One research application of such peptides is in the synthesis and evaluation of cyclic peptides. For example, a study focused on synthesizing cyclic peptides with varied sequences, including ones similar to Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH, to examine their kinetic parameters and potential as substrates or inhibitors of certain enzymes like pp60c-src, which is the product of the src proto-oncogene (McMurray, Budde, & Dyckes, 2009).

Amino Acid Sequencing and Protein Characterization

Another application is in the field of protein characterization and sequencing. The detailed study of amino acid sequences in proteins, such as adenylate kinase from skeletal muscle, where sequences similar to the decapeptide are examined, provides insights into the structural and functional aspects of these proteins (Heil et al., 1974).

Large-Scale Synthesis of Anticoagulant Peptides

The peptide has close similarities to anticoagulant decapeptides. Research into the large-scale synthesis of such peptides, like MDL 28050, which shares a similar structure, can lead to advancements in medical applications, particularly in anticoagulant therapies (Hoekstra et al., 1992).

Leukocyte Chemotaxis Inhibition

Studies also delve into the role of similar peptides in inhibiting leukocyte chemotaxis. This involves understanding how certain peptide sequences can influence cellular processes like immune response, which is crucial in developing treatments for inflammatory diseases (Hirata et al., 1984).

Tyrosine Kinase/Phosphatase Activity Sensing

Research has explored the use of peptides in sensing the activity of tyrosine kinase and phosphatase enzymes. The design of hydrogelators based on peptide sequences similar to Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH for this purpose could be pivotal in pharmaceutical research and enzyme inhibitor screening (Zheng et al., 2016).

特性

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKXPBZTQOZMGW-FQSUHZHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N10O25S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)